Chroman-7-ylmethanamine hydrochloride
CAS No.:
Cat. No.: VC13739106
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO |
|---|---|
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 3,4-dihydro-2H-chromen-7-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h3-4,6H,1-2,5,7,11H2;1H |
| Standard InChI Key | HVKSTELSBTUSMZ-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)CN)OC1.Cl |
| Canonical SMILES | C1CC2=C(C=C(C=C2)CN)OC1.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Chroman-7-ylmethanamine hydrochloride consists of a 3,4-dihydro-2H-1-benzopyran (chroman) ring system substituted with a methanamine group at the 7-position, neutralized as a hydrochloride salt. Key structural attributes include:
The compound’s 2D and 3D conformers, accessible via PubChem, reveal a planar benzopyran ring with the amine group positioned para to the oxygen atom, optimizing potential hydrogen-bonding interactions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClNO |
| Molecular Weight | 199.68 g/mol |
| Parent Compound | CID 20837232 |
| Salt Form | Hydrochloride |
| Hydrogen Bond Donors | 2 (amine, HCl) |
| Hydrogen Bond Acceptors | 2 (ether O, Cl⁻) |
Chroman analogs with amine substituents exhibit antiepileptic activity by blocking voltage-gated sodium channels . Notably, derivatives such as 6b and 6l outperformed reference drugs in rodent models without neurotoxicity . This compound’s amine group could similarly interact with neuronal receptors.
Table 2: Comparative Bioactivity of Chroman Derivatives
| Compound | Activity (IC₅₀/GI₅₀) | Target |
|---|---|---|
| Chroman-7-ylmethanamine HCl | N/A | Under investigation |
| 6i | 34.7 µM | MCF-7 cells |
| Chroman 1 | 1 nM (ROCK2) | Kinase inhibition |
Physicochemical and Analytical Profiling
Spectral Characterization
-
NMR: ¹H-NMR of similar chromans shows peaks at δ 2.20–3.13 ppm (chroman protons) and δ 7.10–7.54 ppm (aromatic protons) .
-
IR: Stretching frequencies at ~3,400 cm⁻¹ (N–H) and ~1,680 cm⁻¹ (C=O in related derivatives) .
-
Mass Spectrometry: Expected molecular ion peak at m/z 199.68 (M+H⁺) .
Solubility and Stability
As a hydrochloride salt, the compound is likely water-soluble, facilitating formulation. Stability studies under varying pH and temperature conditions are warranted.
Applications in Drug Discovery
Scaffold for Derivative Synthesis
The primary amine enables functionalization via:
-
Schiff Base Formation: Condensation with carbonyl compounds to enhance bioactivity .
-
Amide Coupling: Introducing peptidomimetic or kinase-targeting motifs .
Target Identification
Potential targets include:
Future Directions
-
Structure-Activity Relationships: Systematic modification of the amine and chroman substituents.
-
In Vivo Studies: Pharmacokinetics and efficacy in animal models of cancer or epilepsy.
-
Target Validation: CRISPR screening or proteomic profiling to identify novel targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume